2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that features a pteridine core, a piperazine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and high throughput, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of piperazine-derived compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol apart is its unique combination of a pteridine core, a piperazine ring, and a dimethylphenyl group. This structure provides distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)23-19-17-18(22-6-5-21-17)24-20(25-19)27-9-7-26(8-10-27)11-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRUHFNKAQVUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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